5-Hydroxyicosa-6,8,11-trienoic acid

Vue d'ensemble

Description

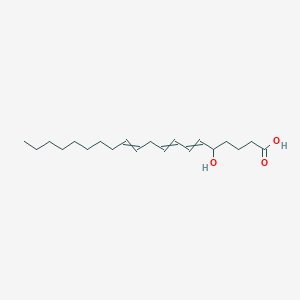

5-Hydroxyicosa-6,8,11-trienoic acid, also known as 5-HETrE, is a hydroxyeicosatrienoic acid that consists of 6E,8Z,11Z-eicosatrienoic acid bearing a 5-hydroxy substituent . It has a role as a metabolite and is functionally related to a (5Z,8Z,11Z)-icosatrienoic acid .

Molecular Structure Analysis

The molecular formula of 5-Hydroxyicosa-6,8,11-trienoic acid is C20H34O3 . It consists of 6E,8Z,11Z-eicosatrienoic acid bearing a 5-hydroxy substituent .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxyicosa-6,8,11-trienoic acid include a molecular weight of 322.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 15 .

Applications De Recherche Scientifique

Metabolism and Biochemical Transformation

Epoxy-Hydroxy Acid Identification : 5-Hydroxyicosa-6,8,11-trienoic acid has been identified as an epoxy-hydroxy compound formed during the incubation of arachidonic acid with blood platelets. This discovery highlights its role in the biochemical transformation processes involving arachidonic acid and its derivatives (Walker, Jones, & Wilson, 1979).

Arachidonic Acid Epoxides : Research has shown the transformation of arachidonic acid into various hydroxy epoxide intermediates. These intermediates are significant in the formation of trihydroxyeicosatrienoic acids, indicating the complex metabolic pathways of arachidonic acid and its derivatives (Pace-Asciak, 1984); (Pace-Asciak, Granström, & Samuelsson, 1983).

Enzymatic Activity and Regulation

Oxidative Desaturation Studies : Investigations into the oxidative desaturation of fatty acids have shown the conversion of eicosadienoic acid to 5-hydroxyicosa-6,8,11-trienoic acid. This suggests the compound's role in understanding the enzymatic activities related to fatty acid metabolism (Castuma, Catala, & Brenner, 1972).

Synthesis and Inhibition Studies : Studies on the synthesis of fatty acids and their derivatives, including 5-hydroxyicosa-6,8,11-trienoic acid, provide insights into the mechanisms of enzymatic activity and potential inhibition pathways relevant to broader physiological processes (Navé et al., 1991).

Pharmacological and Biochemical Applications

Leukotriene Synthesis Intermediates : The compound has been used in the study of leukotriene synthesis, demonstrating its importance in understanding inflammatory responses and related pharmacological applications (Baldwin, Reed, & Thomas, 1981).

Modification in Cytochrome P450 Eicosanoid : It's involved in the study of cytochrome P450 eicosanoid modifications, indicating its role in exploring molecular mechanisms underlying various physiological processes (Falck et al., 2014).

Cellular and Molecular Biology

Lipoxygenase Activity in Marine Algae : Research involving marine algae has shown the formation of hydroxyeicosanoids from arachidonic acid, highlighting the biological and ecological significance of 5-hydroxyicosa-6,8,11-trienoic acid in marine organisms (Solem, Jiang, & Gerwick, 1989).

Prostaglandin Biosynthesis : The compound has been studied for its influence on prostaglandin biosynthesis, thereby contributing to the understanding of inflammatory and regulatory processes in human physiology (Do & Sprecher, 1976).

Mécanisme D'action

Target of Action

5-Hydroxyicosa-6,8,11-trienoic acid, also known as 5-HETrE, is a hydroxyeicosatrienoic acid . It is a metabolite, which means it is an intermediate or product resulting from metabolism .

Mode of Action

As a metabolite, it is likely to interact with various biological targets and induce changes in cellular processes .

Biochemical Pathways

5-HETrE is involved in the lipoxygenase branches of the eicosanoid pathways . These pathways are responsible for the production of eicosanoids, which are signaling molecules produced by the oxidation of polyunsaturated fatty acids . Eicosanoids are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Pharmacokinetics

As a metabolite, its bioavailability in the body is likely to be influenced by metabolic processes .

Result of Action

Given its role in the eicosanoid pathways, it is likely to have effects on inflammation, pain perception, and other physiological processes .

Propriétés

IUPAC Name |

5-hydroxyicosa-6,8,11-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSADDRSUZRRBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274331 | |

| Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyicosa-6,8,11-trienoic acid | |

CAS RN |

88053-46-7 | |

| Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

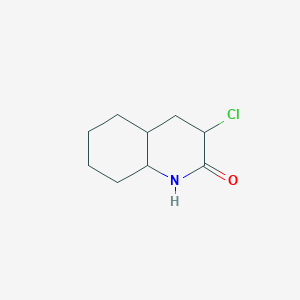

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3058067.png)